

physicochemical properties of 2,3-Difluoro-4-methoxybenzyl alcohol

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxybenzyl alcohol

Cat. No.: B2433999

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An In-depth Technical Guide to the Physicochemical Properties of **2,3-Difluoro-4-methoxybenzyl alcohol**

Introduction

2,3-Difluoro-4-methoxybenzyl alcohol is a substituted aromatic alcohol that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the difluoro and methoxy substitutions on the benzene ring, make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The fluorine atoms enhance metabolic stability and can modulate the acidity of adjacent functional groups, while the methoxy group influences solubility and receptor-binding interactions.

This guide provides a comprehensive overview of the core physicochemical properties of **2,3-Difluoro-4-methoxybenzyl alcohol**, offering a technical resource for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural characteristics, key physical and chemical properties, analytical characterization methods, and established experimental protocols, providing a foundational understanding for its effective utilization in a laboratory setting.

Molecular and Structural Characteristics

The foundational attributes of a chemical compound are dictated by its molecular structure. Understanding these characteristics is paramount for predicting its behavior in chemical reactions and biological systems.

- Chemical Formula: $C_8H_8F_2O_2$
- Molecular Weight: 174.14 g/mol
- Canonical SMILES: COc1ccccc1C(F)(F)O
- InChI Key: InChI=1S/C8H8F2O2/c1-12-8-5(10)4(9)2-3-6(8)7-11/h2-3,11H,7H2,1H3
- CAS Number: 162947-60-6

The molecule's structure, featuring a benzyl alcohol core with two adjacent fluorine atoms and a methoxy group, creates a unique electronic environment that influences its reactivity and intermolecular interactions.

Physicochemical Properties: A Quantitative Overview

The utility of a compound in synthetic and medicinal chemistry is largely determined by its physical properties. These parameters influence its handling, reactivity, and pharmacokinetic profile. The key physicochemical data for **2,3-Difluoro-4-methoxybenzyl alcohol** are summarized below.

Property	Value	Source
Physical Form	White to off-white crystalline solid	
Melting Point	58 - 60 °C	
Boiling Point	115 °C at 0.9 mmHg	
Density	1.34±0.1 g/cm ³ (Predicted)	
pKa	13.38±0.10 (Predicted)	
LogP	1.57 (Predicted)	

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for verifying the identity, purity, and structure of a chemical compound. The following section details the primary spectroscopic techniques used for the characterization of **2,3-Difluoro-4-methoxybenzyl alcohol** and explains the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

- ¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For **2,3-Difluoro-4-methoxybenzyl alcohol**, one would expect to see distinct signals for the methoxy protons (-OCH₃), the benzylic protons (-CH₂OH), the hydroxyl proton (-OH), and the aromatic protons. The coupling patterns between the aromatic protons and the fluorine atoms provide definitive structural information.
- ¹³C NMR: This provides information on the carbon skeleton. Distinct signals will be observed for each unique carbon atom, with the chemical shifts influenced by the attached atoms (O, F).
- ¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for confirming their presence and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2,3-Difluoro-4-methoxybenzyl alcohol** is expected to show characteristic absorption bands:

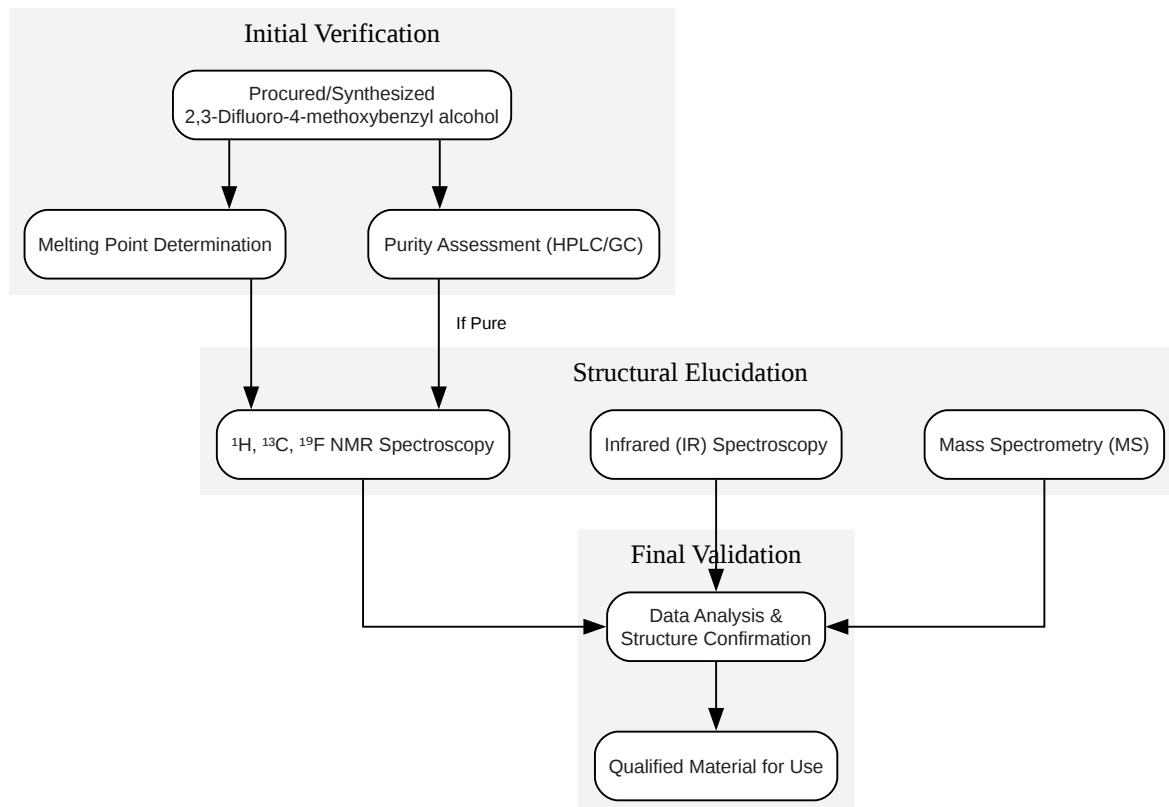
- A broad peak in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the O-H stretch of the alcohol group.
- Peaks in the $2850\text{-}3000\text{ cm}^{-1}$ region corresponding to C-H stretching.
- Strong absorptions in the $1000\text{-}1300\text{ cm}^{-1}$ range, indicative of C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For **2,3-Difluoro-4-methoxybenzyl alcohol**, the molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z} = 174.14$. Analysis of the fragmentation pattern can further confirm the structure.

Experimental Workflow for Compound Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of **2,3-Difluoro-4-methoxybenzyl alcohol**. This process ensures the identity and purity of the material before its use in further applications.



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Caption: Workflow for the physicochemical characterization of **2,3-Difluoro-4-methoxybenzyl alcohol**.

Detailed Experimental Protocols

The following protocols are standardized methodologies for determining key physicochemical properties.

Protocol 1: Determination of Melting Point

- Objective: To determine the melting point range of a solid sample of **2,3-Difluoro-4-methoxybenzyl alcohol**.
- Apparatus: Melting point apparatus, capillary tubes (one end sealed).
- Procedure:
 1. Ensure the melting point apparatus is calibrated using certified standards.
 2. Finely crush a small amount of the crystalline sample.
 3. Pack the dry sample into a capillary tube to a height of 2-3 mm.
 4. Place the capillary tube into the heating block of the apparatus.
 5. Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point.
 6. Allow the apparatus to cool.
 7. Using a fresh sample, repeat the measurement with a slow heating ramp (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.
 8. Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting range is $T_1 - T_2$.
- Trustworthiness: The use of a slow ramp rate and calibration standards ensures accuracy and reproducibility. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the purity of the **2,3-Difluoro-4-methoxybenzyl alcohol** sample.
- System: A standard HPLC system with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector Wavelength: 254 nm.
- Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
- Procedure:
 1. Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
 2. Inject a blank (acetonitrile) to ensure a clean baseline.
 3. Inject the prepared sample.
 4. Run the gradient elution method.
 5. Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
- Causality: Reverse-phase HPLC is chosen due to the moderate polarity of the analyte. The C18 stationary phase effectively retains the compound, allowing for separation from potential non-polar or more polar impurities under a water/acetonitrile gradient.

Applications in Drug Discovery and Development

2,3-Difluoro-4-methoxybenzyl alcohol is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block. The difluoro-methoxy substitution pattern is a desirable motif in medicinal chemistry for several reasons:

- Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of the final drug candidate.

- Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby functional groups, which can be critical for optimizing drug-target interactions.
- Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket), potentially increasing the binding affinity and selectivity of a drug molecule.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **2,3-Difluoro-4-methoxybenzyl alcohol**.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.

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